

(2S)-5-oxopyrrolidine-2-carboxylate structure

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Compound of Interest

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An In-depth Technical Guide to (2S)-5-Oxopyrrolidine-2-Carboxylate: From Core Structure to Therapeutic Potential

Executive Summary

(2S)-5-Oxopyrrolidine-2-carboxylate, commonly known as L-Pyroglutamic acid (L-PCA), is a naturally occurring amino acid derivative with a unique cyclic lactam structure.^{[1][2]} Formed from the intramolecular cyclization of L-glutamic acid or L-glutamine, it serves as a critical intermediate in the γ-glutamyl cycle, a key pathway for glutathione synthesis and recycling.^[3] Beyond its fundamental metabolic role, L-PCA exhibits intriguing neuromodulatory features and serves as a versatile chiral building block for the asymmetric synthesis of complex pharmaceuticals.^{[4][5]} This guide provides a comprehensive technical overview of its structure, properties, biological significance, and applications for researchers, scientists, and drug development professionals. It will delve into the causality behind its structural elucidation, synthetic methodologies, and its expanding role as a privileged scaffold in modern medicinal chemistry.

Introduction: The Significance of a Cyclized Amino Acid

(2S)-5-Oxopyrrolidine-2-carboxylate, also referred to as 5-oxoproline or pidolic acid, is a ubiquitous yet often under-recognized metabolite.^[1] Its structure is deceptively simple: a five-membered lactam ring derived from glutamic acid.^[2] This cyclization, however, imparts significant chemical and biological properties. It blocks the N-terminus, a feature found in various proteins like bacteriorhodopsin, which protects them from degradation by aminopeptidases.^{[1][4]}

In clinical contexts, its levels in urine and blood can serve as a diagnostic marker for metabolic disorders related to glutathione metabolism, such as 5-oxoprolinuria.^{[3][6]} For drug development professionals, its rigid chiral structure makes it an invaluable starting material for creating stereochemically well-defined therapeutic agents, ranging from novel antibiotics to central nervous system drugs.^{[5][7]} This guide bridges the gap between its fundamental chemistry and its high-value applications.

Physicochemical Properties and Structural Elucidation

The precise characterization of a molecule is foundational to its application. For L-PCA, a combination of physical property measurements and spectroscopic analysis provides an unambiguous structural and stereochemical identity.

Chemical Structure and Stereochemistry

The systematic IUPAC name for L-PCA is (2S)-5-Oxopyrrolidine-2-carboxylic acid.^[1] The "(2S)" designation defines the absolute stereochemistry at the chiral center (alpha-carbon), which is crucial for its biological activity. The molecule features a carboxylic acid group and a lactam (a cyclic amide), which is formed by the condensation of the γ-carboxyl group and the α-amino group of glutamic acid.

Caption: Chemical structure of (2S)-5-oxopyrrolidine-2-carboxylate.

Physical Properties

L-PCA is typically a white to off-white crystalline powder with a slightly acidic taste.^[8] Its physical characteristics are summarized below, which are critical for determining appropriate solvents, storage conditions, and formulation strategies.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₇ NO ₃	[9]
Molecular Weight	129.11 g/mol	[10][11]
Melting Point	160-163 °C	[8]
Appearance	White crystalline powder	[8]
Solubility	Soluble in water, alcohol, acetone; Insoluble in ether	[8]
Specific Rotation [α] ²⁰ /D	-11.9° (c=2, H ₂ O)	[8]

Spectroscopic Analysis

Spectroscopic methods provide the definitive "fingerprint" of L-PCA, confirming its covalent structure and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum shows distinct signals for the single proton at the chiral center (C2) and the two pairs of diastereotopic protons of the methylene groups (C3 and C4). [12] 2D NMR techniques like HSQC correlate the proton signals directly with their attached carbons, leaving no ambiguity.

Assignment	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
C2-H (α-proton)	~4.1-4.2	~56
C3-H ₂ (β-protons)	~2.1-2.4	~29
C4-H ₂ (γ-protons)	~2.3-2.5	~25
N-H	~7.8-8.0	-
C5 (Lactam Carbonyl)	-	~178
C1 (Carboxyl Carbonyl)	-	~175

Note: Shifts are approximate and can vary based on solvent and pH. [11]

The causality for using NMR is its power to map the complete carbon-hydrogen framework. The distinct chemical shifts are a direct result of the electronic environment of each nucleus, shaped by the electronegative oxygen and nitrogen atoms of the lactam and carboxyl groups.

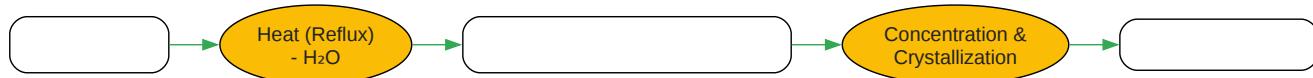
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 130.1, confirming the molecular weight. [13]

Synthesis and Manufacturing

The accessibility of L-PCA as a chiral precursor is largely due to its straightforward synthesis from an inexpensive starting material, L-glutamic acid.

Synthetic Route: Thermal Dehydration

The most common and industrially scalable method for producing L-PCA is the thermal dehydration of L-glutamic acid. [2][8] The choice of this method is driven by its simplicity and high yield. Heating an aqueous solution of L-glutamic acid results in an intramolecular condensation reaction, where the α-group attacks the γ-carboxylic acid, eliminating a molecule of water to form the stable five-membered lactam ring.



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Caption: General workflow for the synthesis of L-PCA from L-glutamic acid.

Experimental Protocol: Synthesis of L-PCA

This protocol describes a self-validating system where reaction completion can be monitored and the final product's identity confirmed.

- Dissolution: Dissolve L-glutamic acid in deionized water to create a concentrated solution (e.g., 40-50% w/v).
- Cyclization: Heat the solution to reflux (approximately 100-120°C) for 2-4 hours. The causality here is that thermal energy is required to overcome t activation energy for the intramolecular nucleophilic acyl substitution.
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or by withdrawing aliquots for ^1H NMR analysis. The reaction is complete when the starting material spot/signals disappear.
- Concentration: After completion, concentrate the reaction mixture under reduced pressure to remove excess water and induce crystallization.
- Crystallization & Purification: Cool the concentrated solution to allow L-PCA to crystallize. The crystals can be collected by filtration and washed with cold, non-polar solvent (like ether) to remove residual impurities.[\[8\]](#)
- Validation: Dry the final product and confirm its identity and purity via melting point analysis and NMR spectroscopy, comparing the data to established references.

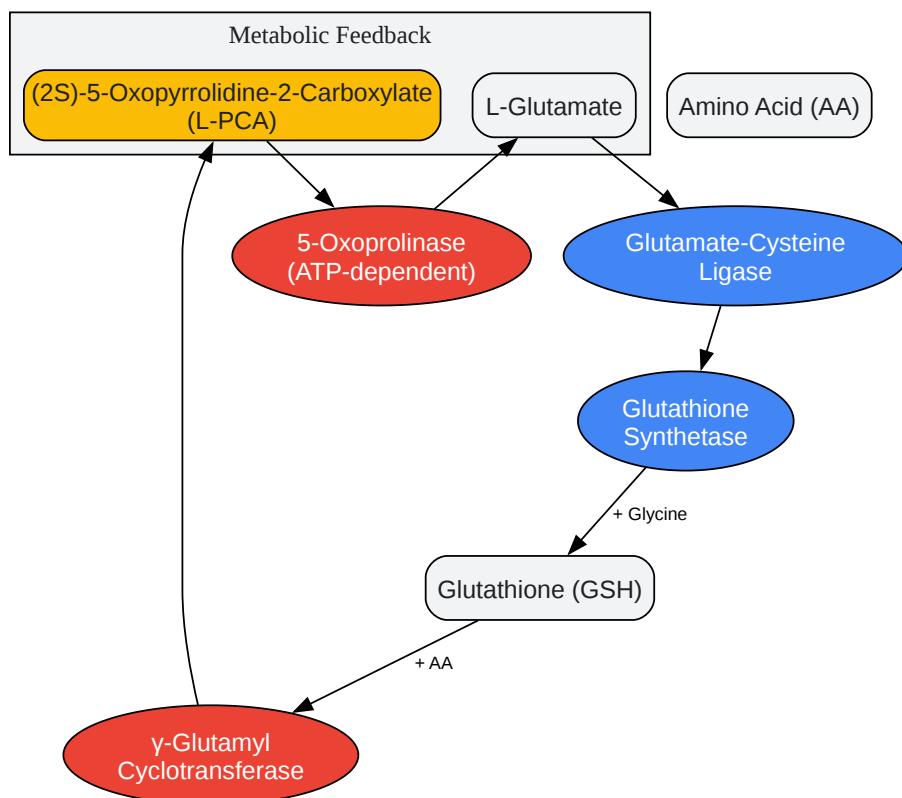
Biological Significance and Mechanism of Action

L-PCA is not merely a chemical curiosity; it is a key player in cellular metabolism and neuroscience.

The γ -Glutamyl Cycle and Glutathione Homeostasis

L-PCA is a central intermediate in the γ -glutamyl cycle, a pathway essential for the synthesis and breakdown of glutathione (GSH), the cell's primary antioxidant.[\[3\]\[6\]](#) In this cycle, γ -glutamyl cyclotransferase acts on γ -glutamyl amino acids to release L-PCA.[\[14\]](#) Subsequently, the enzyme 5-oxoprol catalyzes the ATP-dependent opening of the lactam ring to regenerate L-glutamate, which can then be used to synthesize new glutathione.[\[14\]](#)

Elevated levels of L-PCA can indicate a disruption in this cycle, often due to a deficiency in glutathione synthetase or severe oxidative stress, forcing the cell into a salvage pathway that produces excess L-PCA.[\[3\]](#) This makes urinary L-PCA a valuable biomarker for assessing glutathione turnover and oxidative stress status.[\[3\]\[6\]](#)



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Caption: Simplified role of L-PCA in the γ -Glutamyl Cycle.

Neurological and Cognitive Roles

L-PCA is present in the brain and cerebrospinal fluid and is believed to play a role in cognitive function.^{[4][8]} It readily crosses the blood-brain barrier and may act as a precursor for the key neurotransmitters glutamate and GABA.^[2] Some studies suggest L-PCA can enhance memory and learning, and it is marketed in some dietary supplements as a nootropic for this purpose.^{[1][4]} Its mechanism is thought to involve modulating the cholinergic system and increasing acetylcholine activity.^[4]

Applications in Research and Drug Development

The true power of L-PCA for drug developers lies in its utility as a chiral scaffold. Its rigid, stereodefined structure provides a reliable starting point for building complex molecules with precise three-dimensional architectures.

- Chiral Building Block: L-PCA is a "chiral pool" starting material. Both the stereocenter and the two functional groups (lactam and carboxylic acid) can be selectively modified to synthesize a vast array of derivatives, including non-proteinogenic amino acids and alkaloids.^{[5][7]}
- Therapeutic Agent Development: Analogues of L-PCA have been synthesized and evaluated for a range of biological activities. Studies have shown that L-PCA esters can possess significant antifungal activity, while other derivatives have shown anti-inflammatory and neuritogenic properties.^[15] Its structure is considered a "privileged scaffold" because it can be decorated to interact with multiple biological targets.
- Drug Delivery: Esters of L-PCA have been investigated as dermal penetration enhancers, improving the delivery of therapeutic agents through the skin.^[2]

Safety, Handling, and Storage

While L-PCA is a naturally occurring metabolite and has low acute toxicity, proper laboratory handling is essential.^[16]

- Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17] Avoid creating dust.[18] In its pure, unbuffered form, L-PCA is acidic and can be corrosive.[16]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[19] It is stable under normal conditions but is incompatible with bases and oxidizing agents.[8]
- Disposal: Dispose of the material in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

(2S)-5-Oxopyrrolidine-2-carboxylate is far more than a simple metabolite. Its structure, confirmed by robust spectroscopic techniques, is the key to its diverse functions. It is a critical node in cellular antioxidant defense, a potential modulator of cognitive function, and a cornerstone of modern asymmetric synthesis. For researchers and drug development professionals, L-PCA represents a readily available, stereochemically defined scaffold ripe for exploration. Future research will likely focus on further elucidating its precise neurological mechanisms and leveraging its privileged structure to design next-generation therapeutics targeting a wide range of diseases, from fungal infections to neurodegenerative disorders.

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